molecular formula C17H18N4OS B2538238 3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1795484-23-9

3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No. B2538238
CAS RN: 1795484-23-9
M. Wt: 326.42
InChI Key: QXTTWUAEHOSXAL-UHFFFAOYSA-N
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Description

The compound “3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide” is a complex organic molecule. It is a derivative of benzamide, which is an amide derivative of benzoic acid, featuring a thiazole and piperidine moiety .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline can yield similar compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . For instance, the displacement of the phenoxy group using excess methylamine or benzylamine afforded the final compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Anti-arrhythmic Activity : Piperidine-based 1,3-thiazole derivatives, closely related to 3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, have been synthesized and evaluated for their anti-arrhythmic activity. The synthesis involved reaction of piperidin-based compounds with hydrazonoyl chlorides to yield 1,3-thiazole derivatives, some of which showed significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

  • Antimicrobial Activity : Thiazolo[3, 2]pyridines containing pyrazolyl moieties, which are structurally similar to the benzamide derivative, have been synthesized. These compounds exhibited antimicrobial activities, indicating potential applications in combating microbial infections (El-Emary et al., 2005).

Supramolecular Chemistry and Sensing Applications

  • Colorimetric Sensing of Fluoride Anions : N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to 3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, have been synthesized and found to exhibit colorimetric sensing properties for fluoride anions, indicating potential applications in chemical sensing and environmental monitoring (Younes et al., 2020).

  • Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, structurally similar to 3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, have been developed as supramolecular gelators. Their gelation behavior, influenced by methyl functionality and S⋯O interaction, is of interest for applications in material science and molecular engineering (Yadav & Ballabh, 2020).

Pharmaceutical Research and Drug Development

  • Anticancer and Antimicrobial Screening : Benzothiazole derivatives of thioperamide, similar in structure to the benzamide derivative, have been synthesized and evaluated for their H3-receptor affinity. These compounds showed lower H3-affinities than thioperamide, but their quantitative structure-activity relationships offer insights into potential pharmaceutical applications (Bordi et al., 1994).

  • Anticonvulsant Activity : Thiadiazole derivatives, structurally related to 3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds were found to be potent anticonvulsants, indicating potential applications in the treatment of epilepsy and related disorders (Harish et al., 2014).

properties

IUPAC Name

3-cyano-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c18-10-13-3-1-5-15(9-13)16(22)20-11-14-4-2-7-21(12-14)17-19-6-8-23-17/h1,3,5-6,8-9,14H,2,4,7,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTTWUAEHOSXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

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